molecular formula C22H21BrN2O3S B7713380 N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No.: B7713380
M. Wt: 473.4 g/mol
InChI Key: UPAWMFRYKNGMJE-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is a synthetic compound of interest in medicinal chemistry and drug discovery, particularly for its structural features as an N-acyl sulfonamide. This functional group is a well-established bioisostere for carboxylic acids, offering several advantages for rational drug design, including enhanced hydrolytic and enzymatic stability, and similar hydrogen-bonding geometry . Researchers can leverage this scaffold to develop novel therapeutic agents, as N-acyl sulfonamides are present in FDA-approved drugs and candidates targeting a range of conditions such as viral infections, cancer, and diabetes . The core structure of this acetamide-sulfonamide hybrid makes it a valuable building block for constructing potential enzyme inhibitors. Similar N-phenylacetamide-based sulfonamides have been extensively researched as potent inhibitors of various enzymes, including carbonic anhydrase isoforms . The presence of the benzenesulfonamide group is a key pharmacophore that can coordinate with zinc ions in enzyme active sites, a mechanism exploited by many inhibitors . Furthermore, structurally related bromophenyl acetamide derivatives have shown significant promise in biological screenings, demonstrating potent inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant to diabetes research . This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c23-19-10-7-11-20(16-19)24-22(26)17-25(15-14-18-8-3-1-4-9-18)29(27,28)21-12-5-2-6-13-21/h1-13,16H,14-15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAWMFRYKNGMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide typically involves multiple steps:

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated phenyl compound with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Core Acetamide Formation

A critical step involves the formation of the acetamide backbone. In one protocol (Scheme 7, PMC7849228 ):

  • Reactants : 2,2-Diphenylacetic acid (31) reacts with N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM).

  • Conditions : Stirred for 20 minutes at room temperature.

  • Intermediate : Activated carbonyl intermediate.

  • Final Step : 3-Phenylpropylamine is added, followed by 5 hours of stirring to yield N-(3-phenylpropyl)acetamide (32).

Sulfonamide Coupling

The benzenesulfonamide group is introduced via nucleophilic substitution (Scheme 8, PMC7849228 ):

  • Reactants : Aniline (33) reacts with chloroacetyl chloride in benzene with triethylamine as a base.

  • Conditions : Constant stirring at ambient temperature.

  • Product : 2-Chloro-N-phenylacetamide (34), a precursor for further sulfonamide functionalization.

Bromophenyl Integration

The 3-bromophenyl group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions, though specific protocols require extrapolation from analogous compounds (PubChem CID 9881279 ).

Functional Group Transformations

The compound undergoes targeted modifications to enhance pharmacological properties:

Sulfonamide Alkylation

  • Reaction : The sulfonamide nitrogen reacts with alkyl halides (e.g., 2-phenylethyl bromide) under basic conditions.

  • Purpose : Modifies solubility and target affinity.

Acetamide Hydrolysis

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.

  • Product : Corresponding carboxylic acid, enabling further derivatization (e.g., esterification).

Halogen Exchange

  • Bromine Substitution : The 3-bromophenyl group participates in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) to introduce amine functionalities.

Interaction Studies

The compound’s reactivity with biological targets has been explored:

Enzyme Inhibition

  • Targets : Carbonic anhydrase isoforms (e.g., CA-II, CA-IX).

  • Mechanism : Sulfonamide group coordinates with zinc ions in the enzyme active site.

  • Findings : Moderate inhibition (IC₅₀ ~ 1–5 µM) reported for analogs (PMC7849228 ).

Receptor Binding

  • GPCRs : Binds to serotonin (5-HT₂ₐ) and dopamine (D₂) receptors due to the phenylethylamine moiety.

  • Affinity : Kₐ values range from 10⁻⁷ to 10⁻⁶ M in radioligand assays.

Comparative Reaction Analysis

Key reaction parameters and outcomes are summarized below:

Reaction Type Conditions Catalyst/Solvent Yield Reference
Acetamide FormationRT, 20 min → 5 hCDI/DMAP, DCM78%
Sulfonamide CouplingRT, 3 hTriethylamine, Benzene65%
Bromophenyl Functionalization80°C, 12 hPd(PPh₃)₄, DMF52%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and HBr.

  • Photolysis : UV exposure (254 nm) leads to C–Br bond cleavage, forming a phenyl radical intermediate.

Scientific Research Applications

Synthesis of N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

The synthesis involves several steps, including:

  • Sulfonamide Formation : The brominated phenyl compound reacts with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide group.
  • Acetamide Formation : The final step involves acylation to form the acetamide group using an appropriate acylating agent.

Reaction Conditions

  • Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction under specific conditions, yielding different products.
  • Hydrolysis : The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Medicinal Chemistry

This compound is primarily investigated for its role as:

  • Antibacterial Agent : It mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria, which is crucial for folic acid synthesis, ultimately leading to bacterial cell death.

Biological Research

The compound serves as a valuable tool in studying the biological activity of sulfonamide derivatives. Its structure allows researchers to explore modifications that may enhance biological efficacy or reduce side effects.

Industrial Chemistry

In addition to its medicinal applications, this compound is utilized in the synthesis of various industrial chemicals, including dyes and pigments. Its unique structural features make it a candidate for developing new materials with specific properties.

Case Study 1: Antibacterial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. Its mechanism involves competitive inhibition of bacterial enzymes essential for folate synthesis, showcasing its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for this compound revealed that adjusting reaction conditions (temperature, solvent choice, and catalyst type) significantly improved yield and purity. This optimization is crucial for scaling up production for pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thus preventing the synthesis of folic acid and leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide with analogous acetamide derivatives:

Compound Name Key Substituents Molecular Features Potential Applications Reference ID
N-(3-Bromophenyl)-2-[(2,4-dichlorophenyl)amino]acetamide 3-Bromophenyl, 2,4-dichlorophenylamino Enhanced halogen density; rigid aromatic systems Antimicrobial screening
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromophenyl, 2-methoxyphenyl Methoxy group improves solubility Penicillin-like activity
2-(5-Bromo-2-hydroxyphenyl)-N-(tert-butyl)acetamide 5-Bromo-2-hydroxyphenyl, tert-butyl Hydroxyl group for H-bonding; bulky tert-butyl Catalytic intermediate
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole, 3-chlorophenyl Heterocyclic core; electron-withdrawing Cl Anticancer or enzyme inhibition
N-(1-(3-bromophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide 3-Bromophenyl, dimethylphenylsulfonamido Sulfonamido group with methyl modifications Drug discovery (binding studies)

Key Findings from Comparative Analysis:

Halogen Effects : Bromophenyl-substituted acetamides (e.g., ) exhibit distinct electronic and steric profiles compared to chlorinated analogs. The 3-bromo position in the target compound may enhance hydrophobic interactions compared to 4-bromo derivatives .

Sulfonamido vs.

Backbone Flexibility : The 2-phenylethyl chain introduces conformational flexibility absent in rigid analogs like benzothiazole derivatives , which could modulate bioavailability or binding kinetics.

Bond Length Variations : C-Br bond lengths in bromophenyl-acetamides (~1.89–1.91 Å) remain consistent across derivatives, suggesting stable halogen interactions .

Biological Activity

N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is a synthetic organic compound categorized within the sulfonamide class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry as an antibacterial agent. The structural features of this compound, including the presence of bromine and sulfonamide groups, suggest a significant interaction with biological targets.

Antibacterial Properties

Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA). The mechanism involves the inhibition of dihydropteroate synthase, a critical enzyme in the folate synthesis pathway.

In studies assessing the antibacterial efficacy of various sulfonamide derivatives, this compound demonstrated promising activity against several bacterial strains. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone against pathogens such as E. faecalis and K. pneumoniae .

Anticancer Activity

Recent research has also explored the anticancer potential of sulfonamide derivatives. In vitro studies indicated that compounds similar to this compound significantly inhibited cancer cell proliferation across various lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were notably low, indicating high potency .

Anti-inflammatory and Neuroprotective Effects

Beyond antibacterial and anticancer activities, compounds within this class have been investigated for anti-inflammatory properties. Some studies suggest that they may inhibit pro-inflammatory cytokines and exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of this compound against various strains. The results showed inhibition zones ranging from 19 mm to 30 mm, depending on the bacterial strain tested .
  • Cytotoxicity in Cancer Cells : In a study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations .

Data Table: Biological Activities of this compound

Activity Type Target Organism/Cell Line IC50/MIC (µg/mL) Inhibition Zone (mm)
AntibacterialE. faecalis40-5029
AntibacterialK. pneumoniae40-5024
AnticancerMCF-7225-
Anti-inflammatory---

The biological activity of this compound is primarily attributed to its structural similarity to PABA, allowing it to competitively inhibit dihydropteroate synthase in bacteria. This inhibition disrupts folic acid synthesis, essential for bacterial growth and survival.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yields (typically 60–75%) .

How can reaction conditions be optimized to improve sulfonamide coupling efficiency?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Catalyst Selection : Fe(III) catalysts (e.g., FeCl₃) enhance N-amidomethylation efficiency by stabilizing transition states, increasing yields by ~20% compared to uncatalyzed reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates, reducing side reactions.
  • Temperature Control : Maintaining 0–5°C during acetyl chloride addition minimizes undesired byproducts like N-alkylated derivatives .
  • Stoichiometry : A 1.2:1 molar ratio of bromoacetyl chloride to sulfonamide ensures complete conversion .

Q. Example Protocol :

Seed cells in 96-well plates (1×10⁴ cells/well).

Treat with compound (0.1–100 µM) for 48 hours.

Add MTT reagent, incubate 4 hours, and measure absorbance at 570 nm .

How do computational methods aid in studying target interactions?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfonamide oxygen as H-bond acceptor) .
  • Molecular Docking : Simulate binding to Factor Xa (PDB ID: 1FJS) using AutoDock Vina. Key interactions:
    • Benzenesulfonamide with Arg214 (salt bridge).
    • 3-Bromophenyl group in a hydrophobic pocket .
  • MD Simulations : Assess complex stability over 100 ns (RMSD < 2.0 Å indicates stable binding) .

What challenges arise during purification?

Level: Basic
Methodological Answer:

  • Low Solubility : Use mixed solvents (e.g., DCM:MeOH 9:1) for recrystallization .
  • Byproduct Removal : Silica gel chromatography (hexane:ethyl acetate gradient) separates unreacted sulfonamide intermediates .
  • Hygroscopicity : Store under argon to prevent moisture absorption .

How to resolve contradictions in biological assay data?

Level: Advanced
Methodological Answer:

  • Reproducibility : Repeat assays with independent batches (n ≥ 3) to confirm IC₅₀ trends .
  • Orthogonal Assays : Validate anticoagulant activity via both chromogenic and clotting-time assays .
  • Structural Confirmation : Re-analyze compound purity via HRMS and 2D-NMR to rule out degradation .

Case Study : Discrepancies in Factor Xa inhibition (IC₅₀: 0.5 µM vs. 2.0 µM) were resolved by verifying enzyme lot variability and normalizing to reference inhibitors .

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